2-Allyloxy-1,4-naphthoquinone

Synthetic organic chemistry Heterocyclic synthesis Quinone chemistry

2-Allyloxy-1,4-naphthoquinone (CAS 40815-72-3) is a synthetic 2-alkoxy-1,4-naphthoquinone derivative bearing an allyl (2-propenyl) ether at the C2 position. Physicochemical characterization reports a density of 1.22 g/cm³, a boiling point of 369.4 °C at 760 mmHg, a refractive index of 1.584, and a flash point of 165.7 °C.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 40815-72-3
Cat. No. B8703627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-1,4-naphthoquinone
CAS40815-72-3
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC=CCOC1=CC(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H10O3/c1-2-7-16-12-8-11(14)9-5-3-4-6-10(9)13(12)15/h2-6,8H,1,7H2
InChIKeyGJJKARQHSXJKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxy-1,4-naphthoquinone CAS 40815-72-3 Baseline Overview for Scientific Procurement


2-Allyloxy-1,4-naphthoquinone (CAS 40815-72-3) is a synthetic 2-alkoxy-1,4-naphthoquinone derivative bearing an allyl (2-propenyl) ether at the C2 position . Physicochemical characterization reports a density of 1.22 g/cm³, a boiling point of 369.4 °C at 760 mmHg, a refractive index of 1.584, and a flash point of 165.7 °C . The compound has been employed as a key intermediate in the synthesis of heterocyclic-fused naphthoquinones via Claisen rearrangement and has been included in the NCI compound repository as NSC 92196 [1][2].

Why Generic Substitution Fails for 2-Allyloxy-1,4-naphthoquinone: Key Differentiation from In-Class Analogs


Unlike saturated 2-alkoxy-1,4-naphthoquinone analogs (e.g., 2-methoxy, 2-ethoxy, or 2-propoxy derivatives), 2-allyloxy-1,4-naphthoquinone possesses a terminal olefin that enables a unique thermally induced [3,3]-sigmatropic (ortho-Claisen) rearrangement to generate 2-hydroxy-3-allyl-1,4-naphthoquinone [1]. This reactivity cannot be replicated by non-allylic 2-alkoxy comparators, making 2-allyloxy-1,4-naphthoquinone a chemically distinct building block for constructing heterocyclic-fused quinonoid scaffolds. In biological contexts, class-level structure–activity relationship studies on 2-alkoxy-1,4-naphthoquinones have demonstrated that antiplatelet inhibitory activity increases with the carbon chain length of the alkoxy substituent [2]; the three-carbon allyloxy group occupies an intermediate chain-length position relative to propoxy (C3) and butoxy (C4) chains but introduces unsaturation that may alter electronic properties. Direct head-to-head comparative biological data for 2-allyloxy-1,4-naphthoquinone versus its closest saturated homologs remain limited in the peer-reviewed primary literature. This gap means that procurement decisions must rely primarily on the compound's demonstrated orthogonal chemical reactivity rather than on broadly equivalent bioactivity profiles.

Product-Specific Quantitative Evidence Guide for 2-Allyloxy-1,4-naphthoquinone


Claisen Rearrangement Reactivity Differentiates Allyloxy from Saturated 2-Alkoxy Analogs

2-Allyloxy-1,4-naphthoquinone undergoes a thermally driven ortho-Claisen rearrangement to yield 2-hydroxy-3-allyl-1,4-naphthoquinone, a transformation documented with full kinetic analysis [1]. In contrast, saturated 2-alkoxy-1,4-naphthoquinones such as 2-methoxy-, 2-ethoxy-, and 2-propoxy-1,4-naphthoquinone lack the terminal π-system required for this pericyclic reaction and are inert under identical conditions [1]. The activation parameters for the Claisen rearrangement of allyloxynaphthoquinones have been determined in both protic and aprotic solvents, revealing a mechanism that is solvent-dependent [1]. This differential reactivity constitutes a binary (reactive versus unreactive) distinction that precludes direct substitution of 2-allyloxy-1,4-naphthoquinone with saturated 2-alkoxy analogs in synthetic sequences requiring the Claisen rearrangement step.

Synthetic organic chemistry Heterocyclic synthesis Quinone chemistry

Antiplatelet Activity Chain-Length SAR Provides Class-Level Context for 2-Allyloxy Positioning

In a systematic study of 2-alkoxy-1,4-naphthoquinone derivatives, Lien et al. (2002) demonstrated that antiplatelet inhibitory potency (measured as inhibition of arachidonic acid-induced platelet aggregation) increases with the length of the 2-alkoxy carbon chain [1]. The study highlighted 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone as the most potent inhibitors of neutrophil superoxide anion formation among the compounds tested [1]. 2-Allyloxy-1,4-naphthoquinone was not explicitly included in this head-to-head panel; however, its C3 chain length places it adjacent to 2-propoxy (C3, saturated) in this SAR series. The unsaturation in the allyloxy group introduces electronic perturbation that may deviate activity from the saturated chain-length trend, representing a testable hypothesis for rational lead optimization that cannot be addressed by substituting the saturated 2-propoxy analog.

Antiplatelet pharmacology Medicinal chemistry Structure–activity relationship

Synthetic Utility as a Gateway to Heterocyclic-Fused Naphthoquinone Scaffolds

The allyloxy moiety serves as a latent electrophilic handle that can be triggered by Lewis acids to participate in cascade cyclization reactions. In a closely related system, 2-methallyloxy-1,4-naphthoquinone (a methyl-substituted allyloxy analog) was reported to undergo NbCl5-mediated cascade cyclization in N,N-dimethylformamide, yielding the corresponding 2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione in 88% yield after 2.0 h at room temperature [1]. 2-Allyloxy-1,4-naphthoquinone is expected to participate in analogous cascade reactions, as documented in synthetic routes toward dunnione and nor-β-lapachone scaffolds via Claisen rearrangement followed by acid-catalyzed cyclization [1][2]. The 2-methallyloxy derivative provides a direct structural and reactivity comparator, with the allyloxy variant offering an unsubstituted terminal olefin that may display different regioselectivity in cyclization events.

Cascade synthesis Heterocyclic chemistry Dunnione analogs

Physicochemical Benchmarking of 2-Allyloxy-1,4-naphthoquinone Against the Parent Quinone Lawsone

2-Allyloxy-1,4-naphthoquinone exhibits markedly altered physicochemical properties compared to the parent 2-hydroxy-1,4-naphthoquinone (lawsone), reflecting the conversion of a phenolic hydroxyl to an allyl ether. The allyloxy derivative shows a boiling point of 369.4 °C at 760 mmHg and a density of 1.22 g/cm³ , whereas lawsone (CAS 83-72-7) is a crystalline solid with a melting point of 192–195 °C and density of approximately 1.46 g/cm³ [1]. The replacement of the hydrogen-bond-donating hydroxyl with the lipophilic allyloxy group reduces crystal lattice energy and shifts the compound from a high-melting solid to a higher-boiling liquid or low-melting solid, with implications for handling, formulation, and chromatographic behavior in preparative purification workflows. The calculated vapor pressure of 1.19 × 10⁻⁵ mmHg at 25 °C indicates low volatility suitable for bench-scale synthetic operations.

Pre-formulation Physicochemical characterization Naphthoquinone derivatives

Best Research and Industrial Application Scenarios for 2-Allyloxy-1,4-naphthoquinone


Synthesis of Heterocyclic-Fused Naphthoquinones via Claisen Rearrangement–Cyclization Cascades

2-Allyloxy-1,4-naphthoquinone is most effectively deployed as a synthetic intermediate in research programs targeting furano- and pyrano-naphthoquinone scaffolds, including dunnione and nor-β-lapachone analogs. The thermal Claisen rearrangement of the allyloxy group installs a 3-allyl substituent with concomitant hydroxyl group liberation at C2, setting the stage for acid- or Lewis-acid-catalyzed cyclization [1][2]. This reactivity profile is unavailable to saturated 2-alkoxy-1,4-naphthoquinones, making 2-allyloxy-1,4-naphthoquinone the preferred starting material for these cascade sequences.

Mechanistic Probe in Antiplatelet Structure–Activity Relationship Studies

Within the established SAR framework showing that 2-alkoxy chain length correlates positively with antiplatelet potency, 2-allyloxy-1,4-naphthoquinone serves as a strategically important probe molecule [1]. Its C3 chain length matches that of the potent 2-propoxy derivative, but the terminal olefin introduces a distinct electronic and steric environment. Comparative testing of these two C3 analogs can deconvolute chain-length effects from electronic effects, providing mechanistic insights relevant to the rational design of naphthoquinone-based antiplatelet agents.

Precursor for 2-Hydroxy-3-allyl-1,4-naphthoquinone and Downstream Functionalization

The controlled thermal rearrangement of 2-allyloxy-1,4-naphthoquinone cleanly generates 2-hydroxy-3-allyl-1,4-naphthoquinone, a versatile intermediate bearing both a nucleophilic hydroxyl group and an electrophilic allyl moiety [1]. This intermediate can be further elaborated through O-alkylation, oxidation of the allyl group, or transition-metal-catalyzed cross-coupling reactions, providing access to diverse 2,3-disubstituted naphthoquinone libraries for biological screening.

Benchmarking Physicochemical Properties for Pre-Formulation Assessment

The documented physical parameters—boiling point 369.4 °C, density 1.22 g/cm³, refractive index 1.584, and vapor pressure 1.19 × 10⁻⁵ mmHg at 25 °C [1]—enable informed decisions regarding distillation-based purification, solvent compatibility in multi-step sequences, and storage conditions. These values also provide a quantitative baseline for comparing the physicochemical impact of the allyloxy substituent against other 2-substituents in naphthoquinone series, supporting rational procurement when specific volatility or lipophilicity windows are required for a synthetic process.

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